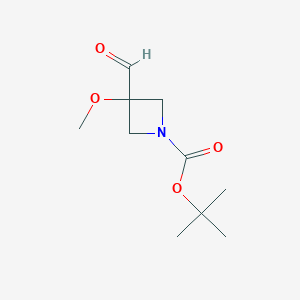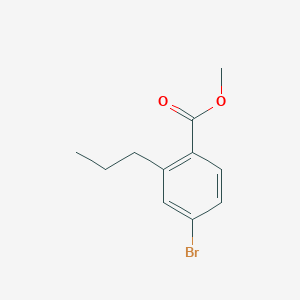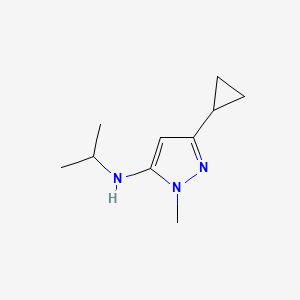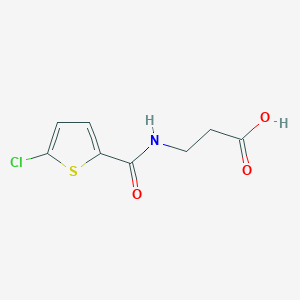
3-(5-Chlorothiophene-2-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophene-2-carboxamido)propanoic acid is an organic compound with the molecular formula C8H8ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carboxamido group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophene-2-carboxamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide group through a reaction with a suitable amine, such as propanoic acid, under appropriate conditions. This reaction often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorothiophene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamido group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorothiophene-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Chlorothiophene-2-carboxamido)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The carboxamido group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of 3-(5-Chlorothiophene-2-carboxamido)propanoic acid.
3-Chlorothiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
Thiophene-2-carboxylic acid: A simpler thiophene derivative without the chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the carboxamido and chlorine substituents on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H8ClNO3S |
|---|---|
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
3-[(5-chlorothiophene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-2-1-5(14-6)8(13)10-4-3-7(11)12/h1-2H,3-4H2,(H,10,13)(H,11,12) |
InChI-Schlüssel |
IQVVZCSMMLQLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
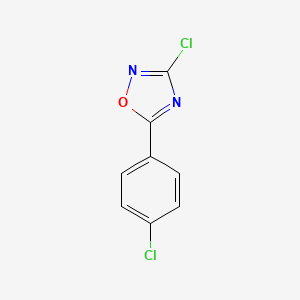



![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)


